Lipophilicity Differentiation: LogP Comparison Against Key 2-Aminopyridine Analogs
The target compound exhibits a calculated LogP of 1.26–1.33, which is substantially higher than des-chloro analog 5-methoxypyridin-2-amine and des-methoxy analog 4-chloropyridin-2-amine. This intermediate lipophilicity, driven by the combined 4-Cl and 5-OCH₃ substituents, positions the compound within the optimal range for oral bioavailability and membrane permeability according to Lipinski's guidelines. The chlorine atom alone adds approximately 0.65 LogP units compared to the 5-methoxy analog, while the methoxy group contributes an additional ~0.45 units relative to the 4-chloro analog .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.26–1.33 |
| Comparator Or Baseline | 5-Methoxypyridin-2-amine: LogP ~0.62; 4-Chloropyridin-2-amine: LogP ~0.70; 6-Chloro-5-methoxypyridin-2-amine: LogP ~1.55; 4-(Difluoromethyl)-5-methoxypyridin-2-amine: LogP ~1.10 |
| Quantified Difference | ∆LogP ≈ +0.6 vs. 5-methoxypyridin-2-amine; ∆LogP ≈ +0.6 vs. 4-chloropyridin-2-amine; ∆LogP ≈ -0.2 vs. 6-chloro-5-methoxypyridin-2-amine |
| Conditions | In silico calculations (ALOGPS/ChemAxon); values from ChemSrc, ChemScene, and HuaXueJia databases |
Why This Matters
The intermediate LogP of ~1.3 positions this compound more favorably for CNS drug discovery applications compared to either the overly polar des-chloro analog (LogP ~0.6) or the more lipophilic 6-chloro isomer (LogP ~1.55), enabling better balanced permeability and solubility [1].
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
